N2-Methyl lamotrigine
Description
Structure
3D Structure
Properties
CAS No. |
1152091-68-3 |
|---|---|
Molecular Formula |
C10H10Cl2N5+ |
Molecular Weight |
271.12 g/mol |
IUPAC Name |
6-(2,3-dichlorophenyl)-2-methyl-1,2,4-triazin-2-ium-3,5-diamine |
InChI |
InChI=1S/C10H9Cl2N5/c1-17-10(14)15-9(13)8(16-17)5-3-2-4-6(11)7(5)12/h2-4H,1H3,(H3,13,14,15)/p+1 |
InChI Key |
ODYWNHAUROHCSD-UHFFFAOYSA-O |
Canonical SMILES |
C[N+]1=NC(=C(N=C1N)N)C2=C(C(=CC=C2)Cl)Cl |
Origin of Product |
United States |
Chemical Synthesis and Preparative Methodologies
Laboratory Synthesis Pathways for N2-Methyl Lamotrigine (B1674446) and Analogues
N2-Methyl Lamotrigine: A direct synthesis pathway for this compound involves the methylation of the parent compound, lamotrigine. In one reported method, lamotrigine is dissolved in acetonitrile (B52724) (ACN) and treated with iodomethane (B122720) in the presence of potassium carbonate. The reaction mixture is heated and stirred to facilitate the methylation process. This method provides a targeted approach to producing the N2-methyl derivative.
Analogues: N5-Methyl Lamotrigine: The N5-methyl analogue of lamotrigine, 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, has been identified and characterized as an impurity during the synthesis of the parent drug, lamotrigine derpharmachemica.com. Its synthesis is therefore understood in the context of process optimization for lamotrigine production. The formation of this N-methyl impurity has been observed during the cyclization step of lamotrigine synthesis under various pH conditions derpharmachemica.com.
Optimization of Synthetic Reaction Conditions and Yields
Optimizing the synthesis of lamotrigine is critical to maximizing the yield of the desired product while minimizing the formation of impurities, including N-methylated analogues derpharmachemica.com. Studies on the synthesis of lamotrigine have shown that pH control is a critical factor. For instance, performing the cyclization reaction under acidic conditions (pH 1-2) can lead to a significant increase in the formation of the N5-methyl impurity (up to 6.9%), which reduces the yield of pure lamotrigine to 80% derpharmachemica.com.
In contrast, conducting the reaction under neutral conditions (pH 6-7) significantly suppresses the formation of this impurity (to 0.9%), resulting in a much higher isolated yield of lamotrigine (94%) derpharmachemica.com. Basic conditions (pH 8-9) also result in lower levels of the impurity (1.0%) but yield a slightly lower amount of the final product (86%), potentially due to the increased solubility of lamotrigine derpharmachemica.com.
Table 1: Effect of pH on Lamotrigine Yield and N5-Methyl Impurity Formation
| pH Condition | N5-Methyl Impurity (%) | Isolated Yield of Lamotrigine (%) |
| Acidic (1-2) | 6.87 | 80 |
| Neutral (6-7) | 0.90 | 94 |
| Basic (8-9) | 1.00 | 86 |
Data sourced from a study on lamotrigine synthesis process optimization derpharmachemica.com.
These findings highlight that precise control of reaction parameters is essential. For the selective synthesis of this compound, similar optimization of conditions such as temperature, reaction time, solvent, and the choice of base and methylating agent would be crucial to ensure the methylation occurs regioselectively at the desired N2 position, thereby maximizing yield and purity.
Spectroscopic Characterization Techniques for Synthetic this compound
Confirmation of the chemical structure of synthesized this compound and its distinction from other isomers is accomplished using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). Theoretical studies suggest the potential for eight different tautomers and isomers of 2-methyl lamotrigine, making unambiguous characterization essential researchgate.net.
NMR spectroscopy is a powerful tool for elucidating the precise structure of a molecule. For N-methylated lamotrigine derivatives, ¹H (proton) and ¹³C (carbon-13) NMR are used to determine the exact location of the methyl group.
While specific experimental NMR data for this compound is not detailed in the reviewed literature, the characterization of its N5-methyl analogue provides a clear example of the methodology. The structure of 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine was confirmed using ¹H NMR, ¹³C NMR, and Nuclear Overhauser Effect Spectroscopy (NOESY) derpharmachemica.com. In the ¹H NMR spectrum, the methyl group protons appeared as a singlet at 3.86 ppm, while the aromatic protons of the dichlorophenyl ring appeared between 7.45 and 7.74 ppm derpharmachemica.com. The ¹³C NMR provided data on all carbon environments in the molecule. Crucially, NOESY experiments showed a correlation between the N-methyl protons and the aromatic system, confirming the methyl group's proximity to the phenyl ring, consistent with substitution at the N5 position derpharmachemica.com.
A similar, rigorous NMR analysis would be required to definitively confirm the structure of synthetic this compound, distinguishing it from the N5 and other potential isomers.
Table 2: NMR Spectral Data for the Analogue 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine
| Nucleus | Technique | Chemical Shift (δ) in ppm |
| ¹H | NMR (300 MHz, DMSO-d₆) | 7.74 (dd, 1H), 7.47 (d, 1H), 7.45 (s, 1H), 7.30 (br s, NH₂), 3.86 (s, 3H) |
| ¹³C | NMR (300 MHz, DMSO-d₆) | 162.6, 160.5, 139.7, 135.8, 131.7, 131.1, 130.7, 130.4, 128.2, 53.4 |
Data sourced from Venkanna et al., 2012 derpharmachemica.com.
Mass spectrometry is used to confirm the molecular weight and elemental formula of a compound. High-resolution techniques like Quadrupole Time-of-Flight (QTOF) mass spectrometry provide highly accurate mass measurements. For this compound, the exact mass is 269.0235 Da for the neutral molecule (C₁₀H₉Cl₂N₅) massbank.eu.
In tandem mass spectrometry (MS/MS), the molecule is ionized, typically forming a protonated molecule [M+H]⁺, which has a measured precursor m/z (mass-to-charge ratio) of 270.0308 massbank.eumassbank.eu. This precursor ion is then fragmented by collision-induced dissociation (CID), and the resulting fragment ions are analyzed. This fragmentation pattern provides a structural fingerprint. The analysis of this compound by LC-ESI-QTOF has been documented, providing detailed fragmentation data that confirms its identity massbank.eumassbank.eu.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Value |
| Molecular Formula | C₁₀H₉Cl₂N₅ |
| Exact Mass | 269.0235 |
| Ionization Mode | ESI Positive |
| Precursor Ion [M+H]⁺ | m/z 270.0308 |
| Instrumentation | LC-ESI-QTOF |
| Key Fragment Ions (m/z) at 80 V Collision Energy | 254.00, 226.04, 211.01, 184.99, 148.98 |
| Key Fragment Ions (m/z) at 120 V Collision Energy | 99.01, 87.02, 74.02, 57.05 |
Data sourced from MassBank records MSBNK-BAFG-CSL2311107290 and MSBNK-BAFG-CSL2311107295 massbank.eumassbank.eu.
The N5-methyl analogue shows a mass spectrum with an m/z of 271 for the (M+1) ion, consistent with the same molecular formula and weight as the N2 isomer derpharmachemica.com. Therefore, the specific fragmentation pattern from MS/MS analysis is critical, in conjunction with NMR data, to differentiate between these structural isomers.
Metabolic Formation and Biotransformation Pathways
Enzymatic Pathways Governing N2-Methyl Lamotrigine (B1674446) Formation
The methylation of lamotrigine at the N2 position of the triazine ring is a metabolic step that occurs alongside the predominant glucuronidation pathway.
While the formation of N2-Methyl lamotrigine is a recognized metabolic pathway, the specific N-methyltransferase enzyme responsible for this reaction in humans and other species has not been definitively identified in the reviewed scientific literature. In canines, where this metabolic pathway is more pronounced, the reaction is attributed to a "species-specific methyltransferase" nih.govnih.govvettimes.com. One study has referred to this as a "non-specific N-methyltransferase" present in dog liver, which utilizes S-adenosylmethionine as the methyl donor researchgate.net. However, a precise classification of this enzyme is not yet available.
Comparative Metabolic Profiles Across Biological Species
Significant interspecies variations exist in the extent to which lamotrigine is metabolized to this compound.
The production of this compound is a notable example of species-dependent drug metabolism. In humans, it is considered a minor metabolite, accounting for approximately 0.14% of a radiolabeled dose recovered in urine drugbank.comresearchgate.net.
In contrast, dogs exhibit a much more extensive metabolism of lamotrigine to this compound nih.govvettimes.comdvm360.com. This metabolite is a major contributor to the pharmacological and toxicological profile of lamotrigine in this species, being linked to dose-dependent cardiac effects such as prolongation of the P-R interval and widening of the QRS complex researchgate.netdvm360.com.
Rodents, such as mice and rats, appear to produce even lower levels of this compound than humans. The oral median lethal doses (LD50) of lamotrigine are reported to be 245 mg/kg in mice and 205 mg/kg in rats dvm360.com. The primary metabolic pathway in rodents involves the formation of lamotrigine N2-oxide, particularly in mouse hepatocytes tandfonline.com.
Comparative Metabolism of Lamotrigine to this compound
| Species | Extent of this compound Formation | Primary Metabolic Pathway | Key Findings |
|---|---|---|---|
| Human | Minor (approx. 0.14% of urinary metabolites) drugbank.comresearchgate.net | N2-glucuronidation | Trace amounts of this compound found in urine. nih.govdrugbank.comresearchgate.net |
| Canine | Extensive nih.govvettimes.comdvm360.com | N-methylation | This compound is a major, cardiotoxic metabolite. researchgate.netdvm360.com |
| Rodent (Mouse/Rat) | Very low to negligible | N2-oxidation (in mice) tandfonline.com | N2-glucuronide formation is low, and this compound is not a significant metabolite. yecuris.com |
Studies utilizing chimeric mice with humanized livers have provided insights into the human-like metabolism of lamotrigine. In one such study, after a single oral dose of lamotrigine, the plasma levels of this compound were higher in the humanized-liver mice compared to the control NOG-TKm30 mice tandfonline.com. This suggests that the human hepatocytes transplanted into these mice are capable of mediating the N-methylation of lamotrigine, and that this model may be suitable for studying human-specific metabolic pathways of the drug tandfonline.com. These models are valuable for predicting human metabolite profiles, especially for compounds that show significant interspecies metabolic differences tandfonline.comyecuris.cominsights.bio.
Subsequent Biotransformation and Degradation Pathways of this compound
The scientific literature provides limited to no information on the subsequent biotransformation and degradation pathways of this compound itself. Once formed, it is likely that this metabolite is excreted, as suggested by its detection in urine nih.govdrugbank.comresearchgate.net. However, specific enzymatic pathways that may further metabolize or degrade this compound have not been described in the reviewed literature. The focus of degradation studies has been on the parent compound, lamotrigine, and its stability under various stress conditions.
Chemical Stability and Abiotic Hydrolysis (e.g., Amidine and Guanidine (B92328) Hydrolysis at Varied pH)
The chemical stability of this compound is significantly influenced by pH, particularly in aqueous environments. Unlike its parent compound, lamotrigine, which remains stable across a pH range of 4 to 9, this compound is susceptible to abiotic hydrolysis under basic conditions. nih.gov
This instability is attributed to the methyl substitution at the N2 position of the 1,2,4-triazine (B1199460) ring. This structural feature alters the imino tautomer equilibrium, making the molecule prone to hydrolysis of its amidine and guanidine functional groups at basic pH levels. nih.gov In contrast, compounds with a hydrogen (lamotrigine) or an N-oxide group at the N2 position exhibit stability across all pH levels studied. nih.gov The susceptibility to degradation increases at higher pH values. nih.gov
| Compound | N2-Substituent | Stability at Acidic to Neutral pH (4-7) | Stability at Basic pH (>7) | Susceptibility to Amidine/Guanidine Hydrolysis |
|---|---|---|---|---|
| Lamotrigine (LMG) | -H | Stable | Stable | No |
| This compound (N2-CH3-LMG) | -CH3 | Stable | Unstable | Yes |
| Lamotrigine N2-oxide (LMG-N2-oxide) | -(+)O(-) | Stable | Stable | No |
| Lamotrigine N2-glucuronide (LMG-N2-G) | -Glucuronide | Stable | Unstable | Yes |
Characterization of Downstream Transformation Products of this compound
The downstream transformation of this compound is primarily driven by the abiotic hydrolysis of its amidine and guanidine moieties under neutral to basic conditions. nih.gov While specific studies detailing the isolation and full characterization of this compound's degradation products are limited, the transformation pathways can be inferred from detailed studies on structurally similar compounds like lamotrigine-N2-glucuronide, which undergoes the same hydrolysis reactions. nih.gov
High-resolution mass spectrometry (HRMS) has been instrumental in identifying the transformation products (TPs) resulting from this hydrolysis. The process involves the cleavage of the amidine and guanidine structures within the molecule. nih.gov For related compounds, MS fragmentation studies have confirmed that the TPs are the direct result of these hydrolytic cleavages, with some intermediates of the reaction also being detectable. nih.gov The degradation process is more pronounced at higher pH levels. nih.gov
| Transformation Pathway | Description | Expected Product Type | Analytical Identification Method |
|---|---|---|---|
| Amidine Hydrolysis | Cleavage of the amidine group within the 1,2,4-triazine ring. | Product resulting from the opening of the triazine ring. | High-Resolution Mass Spectrometry (HRMS) nih.gov |
| Guanidine Hydrolysis | Cleavage of the guanidine moiety. | Product reflecting the breakdown of the guanidine structure. | High-Resolution Mass Spectrometry (HRMS) nih.gov |
Analytical Chemistry and Quantitative Determination
Advanced Chromatographic Methodologies for N2-Methyl Lamotrigine (B1674446) Quantification
Chromatography stands as the cornerstone for the separation and quantification of N2-Methyl lamotrigine. Liquid chromatography, in particular, coupled with highly sensitive detection systems, provides the necessary selectivity and precision for its analysis.
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a powerful tool for the definitive identification and quantification of this compound. This technique has been successfully applied to environmental samples, such as cucumber plants, to study the pharmacokinetics of the parent drug, Lamotrigine, and identify its metabolites. acs.org In one such study, this compound was quantified using an LC quadrupole linear ion trap (QTRAP) system. acs.org The metabolite was detected in the roots and stems of cucumber plants, with average concentrations of 117 ng g⁻¹ and 47 ng g⁻¹, respectively. acs.org
The analysis of a pure reference standard of this compound using a Liquid Chromatography-Electrospray Ionization-Quadrupole Time-of-Flight (LC-ESI-QTOF) mass spectrometer provides detailed information on the optimal conditions for its detection. massbank.eumassbank.eu
Table 1: LC-MS/MS Parameters for this compound Analysis
| Parameter | Condition | Source |
|---|---|---|
| Instrument | TripleTOF 5600 SCIEX | massbank.eumassbank.eu |
| Ionization Mode | Positive ESI | massbank.eumassbank.eu |
| Column | Zorbax Eclipse Plus C18 (2.1 mm x 150 mm, 3.5 µm) | massbank.eumassbank.eu |
| Column Temperature | 40 °C | massbank.eumassbank.eu |
| Mobile Phase A | Water with 0.1% Formic acid | massbank.eumassbank.eu |
| Mobile Phase B | Acetonitrile (B52724) with 0.1% Formic acid | massbank.eumassbank.eu |
| Flow Rate | 0.3 mL/min | massbank.eumassbank.eu |
| Retention Time | 6.444 min | massbank.eumassbank.eu |
| Precursor m/z | 270.0308 [M+H]⁺ | massbank.eumassbank.eu |
High-Performance Liquid Chromatography (HPLC) coupled with diode array detection (DAD) has been established for the analysis of Lamotrigine and its metabolites, including this compound, in human plasma samples. nih.govresearchgate.net This method involves a simple protein precipitation step with methanol (B129727) to ensure a high extraction yield. nih.gov The separation is typically achieved on a C8 reversed-phase column. nih.govresearchgate.net
Table 2: HPLC-DAD Method for this compound
| Parameter | Condition | Source |
|---|---|---|
| Column | C8 RP column | nih.govresearchgate.net |
| Mobile Phase | Methanol and 0.45 mM, pH 3.5 phosphate (B84403) buffer containing 0.17% triethylamine (B128534) (24:76 v/v) | nih.govresearchgate.net |
| Internal Standard | Melatonin | nih.govresearchgate.net |
| Detection Wavelength | 220 nm | nih.govresearchgate.net |
Spectrophotometric and Densitometric Approaches for this compound Detection
While spectrophotometric and densitometric methods are widely reported for the parent compound, Lamotrigine, specific applications and validated methodologies for the direct detection and quantification of the this compound metabolite are not extensively detailed in the scientific literature. These methods are commonly used for pharmaceutical dosage forms of Lamotrigine itself. researchgate.netijpsonline.comekb.eg
Method Validation Parameters for this compound Analysis
The validation of any analytical method is critical to ensure its reliability and reproducibility. Key parameters are assessed to demonstrate that the method is suitable for its intended purpose.
For the HPLC-DAD method used to quantify this compound in plasma, good linearity was established. nih.govresearchgate.net The method demonstrated a linear calibration range of 0.1–2.0 µg/mL for this compound. nih.govresearchgate.net The accuracy of this method was also validated, with mean accuracy reported to be higher than 80%. nih.govresearchgate.net
Specific limits of detection (LOD) and quantification (LOQ) are essential for understanding the sensitivity of an analytical method. While numerous studies report the LOD and LOQ for the parent drug, Lamotrigine, across various techniques jhrlmc.comnih.govresearchgate.net, specific LOD and LOQ values for the this compound metabolite are not explicitly provided in the reviewed literature.
Preclinical Pharmacological and Biological Activity Investigations
In Vitro Pharmacological Characterization of N2-Methyl Lamotrigine (B1674446)
Evaluation of Potential Ligand-Receptor Interactions or Enzyme Inhibition Profiles
Currently, there is a notable lack of publicly available scientific literature detailing the in vitro pharmacological characterization of N2-Methyl lamotrigine. Specific studies evaluating its direct ligand-receptor interactions or comprehensive enzyme inhibition profiles have not been identified in a review of available research. Therefore, a detailed profile of its binding affinities to various receptors or its inhibitory constants (Ki) or IC50 values against a panel of enzymes cannot be provided at this time.
Electrophysiological and Systemic Responses in Animal Models
Cardiovascular Electrophysiological Effects in Preclinical Animal Species (e.g., Dogs)
In contrast to the limited in vitro data, the cardiovascular electrophysiological effects of this compound have been a significant focus of preclinical research, particularly in canine models. In dogs, lamotrigine is extensively metabolized to this compound, and this metabolite is directly implicated in the cardiotoxicity observed in this species.
The primary cardiovascular effects are dose-dependent and manifest as significant alterations in cardiac conduction. These effects are not prominent in humans, where this compound is a very minor metabolite. The cardiotoxic profile in dogs is characterized by:
Prolongation of the PR interval: This indicates a delay in the electrical conduction from the atria to the ventricles.
Widening of the QRS complex: This suggests a slowing of the electrical conduction through the ventricles.
Atrioventricular (AV) conduction block: At higher doses, a complete blockage of the electrical signal from the atria to the ventricles can occur.
These electrophysiological changes are believed to be the underlying cause of arrhythmias, such as ventricular tachycardia and bundle branch block, and in severe cases, cardiac arrest, which has been observed in dogs following lamotrigine overdose. The mechanism for these effects is thought to be the blockade of cardiac sodium channels by this compound.
Table 1: Summary of Cardiovascular Electrophysiological Effects of this compound in Dogs
| Parameter | Effect | Consequence |
| PR Interval | Prolongation | Delayed atrioventricular conduction |
| QRS Complex | Widening | Slowed ventricular conduction |
| AV Conduction | Block (at high doses) | Disruption of normal heart rhythm |
| Heart Rhythm | Arrhythmias (e.g., ventricular tachycardia) | Potential for life-threatening cardiac events |
Neurobiological Activity Assessments in Rodent Models (if distinct from lamotrigine)
There is a lack of available scientific literature specifically investigating the neurobiological activity of this compound in rodent models. Research has predominantly focused on the parent compound, lamotrigine, and its well-documented effects on neuronal voltage-gated sodium channels, leading to the stabilization of presynaptic membranes and inhibition of excitatory neurotransmitter release. At present, no studies have been identified that characterize a distinct neurobiological activity profile for this compound that differs from that of lamotrigine in rodents.
Structural Characterization and Theoretical Studies
Advanced Spectroscopic and Crystallographic Analyses for N2-Methyl Lamotrigine (B1674446) Structure Elucidation
A comprehensive structural determination of N2-Methyl lamotrigine would rely on a suite of spectroscopic and crystallographic methods. While specific, in-depth studies exclusively focused on this compound are not extensively available in peer-reviewed literature, the analytical approaches for its parent compound, lamotrigine, and its derivatives provide a clear framework for how such an elucidation would be conducted. nih.govsemanticscholar.org
Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are indispensable for mapping the molecular structure.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy would be crucial for identifying the chemical environment of each hydrogen and carbon atom in the this compound molecule. The presence of the methyl group on the N2 nitrogen would induce characteristic shifts in the signals of neighboring protons and carbons compared to the parent lamotrigine molecule. For a related N-methyl impurity of lamotrigine, 6-(2,3-dichlorophenyl)-N5-methyl-1,2,4-triazine-3,5-diamine, specific NMR data has been reported, though this is a different isomer. derpharmachemica.com
Infrared (IR) Spectroscopy: IR spectroscopy would help in identifying the functional groups present in this compound. The characteristic vibrational frequencies of the amino groups, the triazine ring, and the dichlorophenyl moiety would be observable.
Mass Spectrometry (MS): High-resolution mass spectrometry would confirm the molecular weight and elemental composition of this compound. Fragmentation patterns observed in MS/MS experiments would provide further evidence for the connectivity of the atoms within the molecule.
Crystallographic Analysis:
Environmental Occurrence and Transformation Studies
Detection and Quantification of N2-Methyl Lamotrigine (B1674446) in Aquatic Environments
Direct quantitative data on the concentrations of N2-Methyl lamotrigine in wastewater treatment plant (WWTP) effluents and receiving waters such as rivers and lakes are scarce in scientific literature. Environmental monitoring studies have frequently detected the parent compound, lamotrigine, and its major human metabolite, lamotrigine-N2-glucuronide, in aquatic environments nih.govresearchgate.netmdpi.comfigshare.com. For instance, lamotrigine has been reported in wastewater effluent and receiving waters at concentrations around 520 ± 320 ng/L researchgate.netmdpi.com. However, this compound is often not included as a target analyte in these studies or may be present at concentrations below the analytical detection limits.
A suspect screening of wastewater and surface water samples for lamotrigine and its metabolites did detect three human metabolites, but the specific concentrations of this compound were not reported nih.govresearchgate.net. While this compound has been identified in the tissue extracts of earthworms, suggesting its presence and persistence in the terrestrial environment following the application of biosolids from wastewater treatment, specific concentrations in aquatic systems remain largely unquantified researchgate.net.
There is a lack of specific experimental data on the environmental persistence, such as the half-life, and mobility, characterized by the soil organic carbon-water partitioning coefficient (Koc), of this compound. The parent compound, lamotrigine, is known to be persistent in the environment researchgate.netfda.gov. It is also resistant to degradation in conventional wastewater treatment processes nih.gov. This persistence of the parent compound suggests that its metabolites, including this compound, may also exhibit some degree of persistence in the environment. However, without specific studies, the environmental persistence and mobility of this compound remain an area requiring further research.
Biotic and Abiotic Transformation Processes in Environmental Matrices
There is a lack of specific data on the abiotic degradation of this compound through processes such as hydrolysis and photodegradation. Studies on the parent compound, lamotrigine, have shown that it can undergo hydrolysis under certain conditions google.com. The direct photodegradation of lamotrigine in simulated sunlight has been studied, and it was found to be relatively resistant to this degradation pathway, with its persistence being influenced by the pH of the water nih.govresearchgate.net. It is plausible that this compound may exhibit similar resistance to photodegradation, but dedicated studies are required to confirm this and to identify potential transformation products.
Uptake and Metabolism of this compound in Plants
The uptake of lamotrigine from hydroponic solutions and its subsequent metabolism in cucumber plants (Cucumis sativus) has been investigated. This research confirmed that this compound is a metabolite of lamotrigine formed within the plant tissues nih.govacs.org.
In a study where cucumber plants were exposed to lamotrigine, this compound was detected and quantified in various plant parts. The average concentration of this compound in the roots of the cucumber plants was found to be 117 ng/g, and in the stems, it was 47 ng/g nih.govacs.org. Interestingly, this compound was not detected in the leaves of the plants nih.govacs.org. The study noted high variability in the concentrations of this compound, which made it challenging to determine its precise fate and kinetics within the plant nih.govacs.org. The formation of this compound is considered a nonclassic example of a phase II metabolic reaction in plants, involving methylation acs.org.
The following interactive data table summarizes the concentrations of this compound found in different parts of cucumber plants exposed to lamotrigine over a period of 23 days.
| Plant Part | Average Concentration (ng/g) |
| Roots | 117 |
| Stems | 47 |
| Leaves | Not Detected |
Distribution and Accumulation in Various Plant Tissues (e.g., Roots, Stems, Leaves)
Recent studies have investigated the uptake and distribution of lamotrigine and its metabolites in plants, providing specific insights into the occurrence of this compound. In a study involving cucumber plants (Cucumis sativus) grown hydroponically and exposed to lamotrigine, the distribution of this compound was quantified in different plant tissues. nih.gov
The metabolite was detected in the roots and stems of the cucumber plants, but it was not found in the leaves. nih.gov This distribution pattern suggests that while this compound is formed within the plant, its translocation to the aerial parts, particularly the leaves, is limited.
The average concentration of this compound in the roots was found to be 117 ng g⁻¹ (dry weight), while in the stems, the average concentration was 47 ng g⁻¹ (dry weight). nih.gov These findings indicate a higher accumulation of this specific metabolite in the root system compared to the stems. The absence of this compound in the leaves suggests that it either remains in the lower parts of the plant or is further metabolized before reaching the leaves. nih.gov
Distribution of this compound in Cucumber Plant Tissues
| Plant Tissue | Average Concentration (ng g⁻¹ dry weight) |
|---|---|
| Roots | 117 nih.gov |
| Stems | 47 nih.gov |
| Leaves | Not Detected nih.gov |
Identification and Characterization of In Planta Metabolites
In the same study on cucumber plants, it was discovered that a significant portion—96%—of the lamotrigine taken up by the plants was metabolized. nih.govresearchgate.netacs.orgnih.gov This highlights the extensive transformation processes that occur within the plant.
The formation of this compound is a result of N-alkylation, one of several metabolic pathways identified for lamotrigine in plants. nih.govresearchgate.netacs.orgnih.gov This methylation process is a recognized detoxification mechanism in plants, altering the bioavailability and reactivity of xenobiotic compounds. acs.org
Beyond this compound, the research identified a total of sixteen metabolites with the core structure of lamotrigine. nih.govresearchgate.netacs.orgnih.gov The metabolic transformations of lamotrigine in these cucumber plants were found to occur through several key pathways: nih.govresearchgate.netacs.orgnih.gov
N-oxidation
N-glucosidation
N-carbamylation
N-formylation
N-alkylation
Amidine hydrolysis
Among the identified metabolites, reference standards confirmed the presence of both this compound and LTG-N2-oxide. nih.gov A number of other metabolites were tentatively identified based on their molecular formulas. Metabolites designated as M272, M312, M314, M354, M368, M370, and M418 were found to be predominant in the leaves, while LTG-N2-oxide, M284, M312, and M370 were likely produced in the roots and subsequently translocated to the leaves. nih.govresearchgate.netacs.orgnih.gov The majority of the identified metabolites were concentrated in the roots and leaves of the cucumber plants. nih.govresearchgate.netacs.orgnih.gov
Summary of In Planta Metabolites of Lamotrigine
| Metabolite | Metabolic Pathway | Primary Location in Plant |
|---|---|---|
| This compound | N-alkylation | Roots, Stems nih.gov |
| LTG-N2-oxide | N-oxidation | Roots, Stems, Leaves nih.gov |
| M272, M314, M354, M368, M418 | Various | Dominant in Leaves nih.govresearchgate.netnih.gov |
| M284, M370 | Various | Roots (translocated to leaves) nih.govresearchgate.netnih.gov |
| M312 | Various | Roots (translocated to leaves), Dominant in Leaves nih.govresearchgate.netnih.gov |
Q & A
Q. What are the validated synthetic routes for N2-methyl lamotrigine, and how can purity be optimized during synthesis?
To synthesize this compound, researchers often start with lamotrigine as a precursor, employing methylation reactions (e.g., using methyl iodide or dimethyl sulfate in basic conditions). Purity optimization requires strict control of reaction stoichiometry, temperature, and solvent selection. Post-synthesis, recrystallization in polar aprotic solvents (e.g., DMF) or chromatographic purification (silica gel, ethyl acetate/hexane eluent) can enhance purity. Quantitative analysis via HPLC (C18 column, UV detection at 270 nm) or NMR (monitoring methyl group integration at δ 2.8–3.2 ppm) is critical for validation .
Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?
- NMR : - and -NMR confirm structural integrity, particularly the methyl group substitution at the N2 position.
- HPLC : Reverse-phase HPLC with UV detection (e.g., mobile phase: acetonitrile/0.1% phosphoric acid, 70:30 v/v) provides quantitative purity assessment.
- Mass Spectrometry : High-resolution MS (ESI+) validates molecular ion peaks (e.g., [M+H] at m/z 282.1).
Cross-referencing with known standards and IUPAC guidelines ensures accuracy .
Q. How should researchers design in vitro assays to assess the stability of this compound under physiological conditions?
- Buffer Systems : Incubate the compound in simulated gastric fluid (pH 1.2) and intestinal fluid (pH 6.8) at 37°C.
- Time Points : Sample at 0, 2, 6, 12, and 24 hours, analyzing degradation via HPLC.
- Controls : Include lamotrigine as a comparator to evaluate methylation’s impact on stability. Statistical analysis (e.g., ANOVA for half-life comparisons) identifies significant differences .
Advanced Research Questions
Q. How can conflicting pharmacokinetic data for this compound in rodent models be resolved?
Discrepancies in bioavailability or metabolic half-life may arise from differences in dosing regimens, rodent strains, or analytical techniques. To resolve these:
- Standardize Protocols : Use consistent dosing (e.g., 10 mg/kg oral vs. intravenous) and sample collection times.
- Cross-Lab Validation : Replicate studies in multiple labs using harmonized LC-MS/MS methods (e.g., electrospray ionization, MRM transitions).
- Meta-Analysis : Pool data from published studies to identify outliers or confounding variables (e.g., diet, enzyme induction) .
Q. What methodological strategies are recommended for elucidating the metabolic pathways of this compound in human hepatocytes?
- Phase I Metabolism : Incubate with CYP450 isoforms (e.g., CYP3A4, CYP2C19) and analyze metabolites via UPLC-QTOF-MS.
- Phase II Conjugation : Assess glucuronidation/sulfation using UDP-glucuronosyltransferase (UGT) assays.
- Isotopic Labeling : Use -labeled N2-methyl groups to track metabolic fate. Compare results to lamotrigine’s known pathways to identify methylation-specific effects .
Q. How can researchers address discrepancies in receptor-binding affinity data between computational models and in vitro assays?
- Docking Refinement : Use molecular dynamics simulations (e.g., AMBER or GROMACS) to account for protein flexibility.
- Experimental Controls : Repeat radioligand binding assays (e.g., -labeled ligands) with standardized membrane preparations.
- Data Normalization : Express affinity (K) relative to a common reference compound (e.g., lamotrigine) to minimize inter-assay variability .
Data Analysis & Reproducibility
Q. What statistical approaches are essential for validating the anticonvulsant efficacy of this compound in preclinical models?
- Dose-Response Curves : Fit data using nonlinear regression (e.g., log[inhibitor] vs. response in GraphPad Prism) to calculate ED.
- Blinded Studies : Randomize treatment groups and use automated seizure detection software to reduce bias.
- Power Analysis : Ensure sample sizes (n ≥ 8/group) meet 80% power for detecting ≥30% efficacy differences .
Q. How should researchers structure supplementary data to enhance reproducibility of this compound studies?
- Raw Data : Provide HPLC chromatograms, NMR spectra, and dose-response raw values in appendices.
- Code Sharing : Upload scripts for statistical analysis (e.g., R/Python) to repositories like GitHub.
- Detailed Protocols : Include step-by-step synthesis, assay conditions, and instrument calibration logs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
